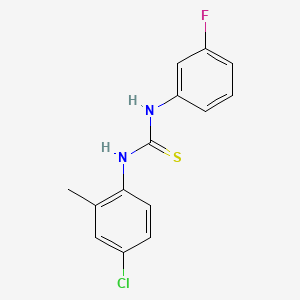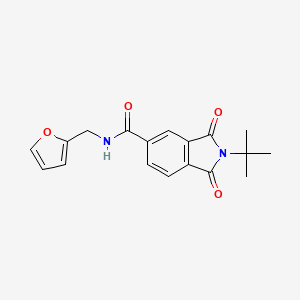![molecular formula C15H24N4 B5762990 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine, also known as MP-10, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been found to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to have a range of biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been found to have antipsychotic and antinociceptive effects. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One advantage of using 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been shown to have a wide range of pharmacological effects, making it a useful tool for studying various neurotransmitter systems in the brain. However, one limitation of using 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine. One direction is the development of novel compounds based on the structure of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the effects of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine on various neurotransmitter systems in the brain. Additionally, the potential therapeutic applications of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine in the treatment of anxiety, depression, and other disorders warrant further investigation.
合成方法
The synthesis of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine involves the reaction between 4-(4-methylcyclohexyl)piperazine and 2-chloropyrimidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. In pharmacology, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been found to have affinity for various receptors, including serotonin, dopamine, and adrenergic receptors, suggesting its potential use as a therapeutic agent for various disorders. In medicinal chemistry, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been used as a starting point for the development of novel compounds with improved pharmacological properties.
属性
IUPAC Name |
2-[4-(4-methylcyclohexyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-13-3-5-14(6-4-13)18-9-11-19(12-10-18)15-16-7-2-8-17-15/h2,7-8,13-14H,3-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFPXPPUXUJPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methylcyclohexyl)-1-piperazinyl]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)

![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)
![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)

![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)

![3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5762978.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)

![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)
![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)
